3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization to form the imidazo[4,5-c]pyridine core can be facilitated by using strong acids or bases as catalysts under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of environmentally benign solvents and reagents is often preferred to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[4,5-c]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidines: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Thiophenes: These sulfur-containing heterocycles are known for their applications in medicinal chemistry and materials science
Uniqueness
3-methyl-2-(methylthio)-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of nitrogen and sulfur atoms within the imidazo[4,5-c]pyridine framework. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
7321-99-5 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3S/c1-11-7-5-9-4-3-6(7)10-8(11)12-2/h3-5H,1-2H3 |
InChI Key |
FPESFSSXBUOKMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1SC |
Origin of Product |
United States |
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